molecular formula C21H22BrN3O4 B531644 Dihydroisoxazole, 1h CAS No. 744198-09-2

Dihydroisoxazole, 1h

Numéro de catalogue B531644
Numéro CAS: 744198-09-2
Poids moléculaire: 460.3 g/mol
Clé InChI: FGARZQSJAHGKBO-ZVAWYAOSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KCA075 is a highly specific transglutaminase 2 (tg2) inhibitor

Applications De Recherche Scientifique

Inhibition of Human Transglutaminase 2

Dihydroisoxazole derivatives, specifically 3-halo-4,5-dihydroisoxazoles, have shown promise in selectively inhibiting human transglutaminase 2 (TG2). TG2 plays a critical role in various disorders, including Celiac Sprue and certain cancers. Compounds like 3-bromo-4,5-dihydroisoxazole have demonstrated high specificity and efficiency in inhibiting TG2 without reacting with physiological thiols such as glutathione. This indicates their potential as probes for understanding TG2's role in human diseases (Choi et al., 2005).

Synthesis and Application in Drug Development

Efficient synthesis methods for 2,5-dihydroisoxazoles and isoxazoles have been developed using iodocyclization of N-alkoxycarbonyl O-propargylic hydroxylamines. This process has been applied in the preparation of pharmaceuticals like valdecoxib and its 2,5-dihydro-derivative, showcasing the utility of dihydroisoxazole in drug synthesis (Okitsu et al., 2011).

Antiprotozoal Activity

4,5-Dihydroisoxazole derivatives have exhibited significant antiprotozoal activity. This was observed in compounds carrying a phenyl- or methyl-sulfonyl group at position 5, synthesized via 1,3-dipolar cycloaddition. These heterocyclic compounds' structures and antiprotozoal efficacies highlight the potential for dihydroisoxazole derivatives in anti-infective therapies (Dürüst et al., 2013).

Anti-Cancer and Anti-Tubulin Properties

Pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles have demonstrated potent anti-cancer and anti-tubulin activities. This was particularly evident in compounds optimized with a small substituent like chlorine and an aromatic group on the pyridine ring. These compounds inhibit tubulin polymerization and show potential as anti-cancer agents (Suman et al., 2015).

Bioactivity Screening for Antimicrobial and Antioxidant Activities

Dihydroisoxazoles derived from eugenol were synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. While none showed activity against tested fungus strains, they presented notable antibacterial and antioxidant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Putarov et al., 2020).

Antiviral Screening

N-Phenylpyrazole and dihydroisoxazole derivatives have been synthesized and screened for antiviral properties. Some dihydroisoxazole derivatives showed promising activity against hepatitis A virus and herpes simplex virus type 1, indicating their potential in antiviral drug development (Rashad et al., 2010).

Propriétés

Numéro CAS

744198-09-2

Nom du produit

Dihydroisoxazole, 1h

Formule moléculaire

C21H22BrN3O4

Poids moléculaire

460.3 g/mol

Nom IUPAC

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m0/s1

Clé InChI

FGARZQSJAHGKBO-ZVAWYAOSSA-N

SMILES isomérique

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

SMILES canonique

C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

KCA075;  KCA0 75;  KCA0-75

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroisoxazole, 1h
Reactant of Route 2
Reactant of Route 2
Dihydroisoxazole, 1h
Reactant of Route 3
Reactant of Route 3
Dihydroisoxazole, 1h
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dihydroisoxazole, 1h
Reactant of Route 5
Reactant of Route 5
Dihydroisoxazole, 1h
Reactant of Route 6
Reactant of Route 6
Dihydroisoxazole, 1h

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.